

Carbuterol Hydrochloride: A Technical Guide for Research Professionals

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An In-depth Review of a Selective β 2-Adrenergic Agonist for Drug Development and Scientific Investigation

Abstract

Carbuterol Hydrochloride (SK&F 40383) is a short-acting, selective β2-adrenoreceptor agonist investigated for its potent bronchodilatory and anti-allergic properties. This technical guide provides a comprehensive overview of **Carbuterol Hydrochloride** for researchers, scientists, and drug development professionals. It covers its chemical and physical characteristics, mechanism of action, pharmacological profile, and analytical methodologies. The document summarizes key quantitative data in structured tables and includes detailed diagrams of its signaling pathway and relevant experimental workflows to facilitate further research and application.

Introduction

Carbuterol Hydrochloride emerged from research focused on developing more selective adrenergic agonists to achieve therapeutic effects like bronchodilation, mediated by $\beta 2$ receptors, while minimizing cardiovascular side effects associated with $\beta 1$ receptor stimulation. [1] As a substituted phenylaminoethanol derivative, it has been identified as a direct-acting sympathomimetic agent with significant bronchodilatory activity.[2][3][4] Its primary application is in the management of reversible airway obstruction, such as in asthma.[5][6] Early studies established its efficacy and selectivity, positioning it as a compound of interest for respiratory and immune-related disease research.[1][5]



Chemical and Physical Properties

A precise understanding of the physicochemical properties of **Carbuterol Hydrochloride** is fundamental for its application in research and development, influencing factors such as formulation, delivery, and analytical characterization.

| Property | Value | Source(s) |
|---------------------------------|--|-----------|
| IUPAC Name | [5-[2-(tert-butylamino)-1-hydroxyethyl]-2-hydroxyphenyl]urea;hydrochloride | [1][7] |
| CAS Number | 34866-46-1 | [1][7][8] |
| Molecular Formula | C13H22CIN3O3 | [1][7][8] |
| Molecular Weight | 303.78 g/mol | [1][7] |
| Melting Point | 205-207 °C (decomposes) | [8] |
| Solubility | Slightly soluble in Water, DMSO, and Methanol | [8] |
| Topological Polar Surface Area | 108 Ų | [1][7] |
| Hydrogen Bond Donor Count | 6 | [8] |
| Hydrogen Bond Acceptor Count | 4 | [8] |
| Rotatable Bond Count | 5 | [8] |

Mechanism of Action

Carbuterol acts as a selective agonist for the β2-adrenergic receptor (ADRB2), a G-protein coupled receptor predominantly found on the smooth muscle cells of the bronchial airways.[5]

Signaling Pathway:

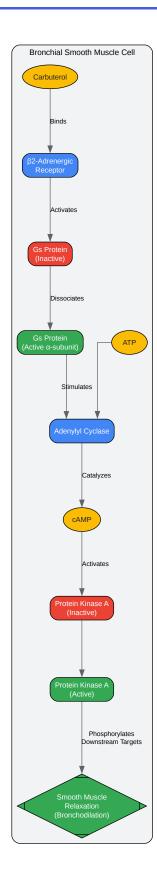
Foundational & Exploratory



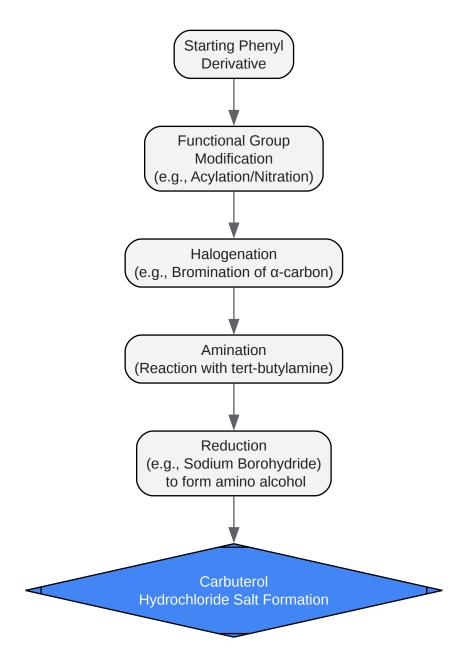


- Receptor Binding: Carbuterol binds to the β2-adrenergic receptor on the cell surface.
- G-Protein Activation: This binding event induces a conformational change in the receptor, activating the associated stimulatory G-protein (Gs).
- Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.
- cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP).[10]
- PKA Activation: The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA).[10]
- Smooth Muscle Relaxation: PKA then phosphorylates various downstream targets, leading to a decrease in intracellular calcium levels and ultimately causing the relaxation of bronchial smooth muscle, resulting in bronchodilation.[10][11]

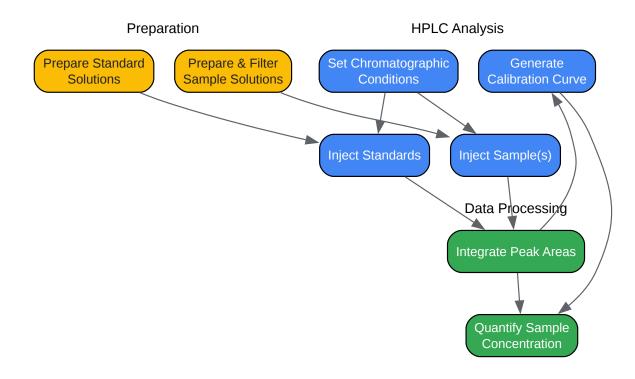












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